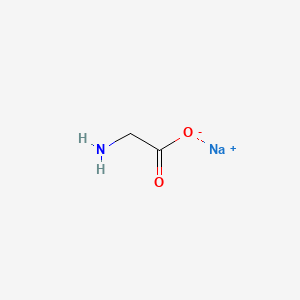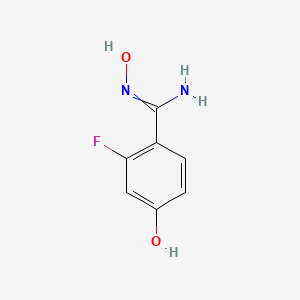
3-Methoxy-4-methylbenzaldehyde
概要
説明
3-Methoxy-4-methylbenzaldehyde is a chemical compound with the CAS Number: 24973-22-6 . It has a molecular weight of 150.18 and its IUPAC name is 3-methoxy-4-methylbenzaldehyde . It is an off-white to pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 3-Methoxy-4-methylbenzaldehyde is 1S/C9H10O2/c1-7-3-4-8 (6-10)5-9 (7)11-2/h3-6H,1-2H3 . This indicates that the compound has 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
3-Methoxy-4-methylbenzaldehyde is a solid at room temperature . It has a molecular weight of 150.18 . It should be stored in a refrigerator .科学的研究の応用
Neuroinflammatory Diseases
This compound may be used to synthesize other compounds, such as Compound of Designation red 10 binding (CDr10b), which can be investigated for its role in neuroinflammatory diseases .
Nonlinear Optical Materials
It has been mentioned in the context of nonlinear optical applications, suggesting potential use in the development of materials with unique optical properties .
Synthetic Chemistry
3-Methoxy-4-methylbenzaldehyde can be used as a precursor or intermediate in the synthesis of various organic compounds, including those with potential pharmacological activities .
Proteomics Research
It is also available for purchase as a specialty product for proteomics research applications, indicating its use in the study of proteins and their functions .
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H332, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
作用機序
Target of Action
Like other aldehydes, it may interact with various biological macromolecules such as proteins and nucleic acids .
Mode of Action
3-Methoxy-4-methylbenzaldehyde, being an aldehyde, can undergo nucleophilic addition reactions with various nucleophiles. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen atom in these compounds acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on its structural similarity to other benzaldehyde derivatives, it might be involved in pathways related to aromatic compound metabolism .
Pharmacokinetics
Its molecular properties suggest that it may have high gastrointestinal absorption and may be bbb (blood-brain barrier) permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.87, which could influence its distribution and bioavailability .
Result of Action
Based on its reactivity, it may form adducts with biological macromolecules, potentially altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 3-Methoxy-4-methylbenzaldehyde. For instance, its reactivity towards nucleophiles might be enhanced in a basic environment .
特性
IUPAC Name |
3-methoxy-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-3-4-8(6-10)5-9(7)11-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDHPUFLDYYBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405828 | |
| Record name | 3-Methoxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24973-22-6 | |
| Record name | 3-Methoxy-4-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24973-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Methoxy-4-methylbenzaldehyde in chemical synthesis?
A1: 3-Methoxy-4-methylbenzaldehyde serves as a valuable starting material in organic synthesis. For example, it plays a crucial role in synthesizing complex molecules like mimosamycin []. Researchers utilize its reactive aldehyde group for various transformations, such as converting it to an isoquinoline derivative via a multistep process, ultimately leading to mimosamycin [].
Q2: Has 3-Methoxy-4-methylbenzaldehyde been found in natural sources?
A2: Yes, research indicates that 3-Methoxy-4-methylbenzaldehyde is not just a synthetic compound but also exists in nature. It was identified as a constituent of Mentha spicata, commonly known as spearmint []. This discovery marks the first reported instance of this compound being isolated from the Mentha genus [].
Q3: Can you elaborate on the role of 3-Methoxy-4-methylbenzaldehyde in the synthesis of cyclopropapyrroloindolequinones?
A3: 3-Methoxy-4-methylbenzaldehyde is a key building block in the total synthesis of a cyclopropapyrroloindolequinone analog of mitomycin A []. The synthesis starts with the conversion of commercially available 4-methylsalicylic acid to 3-Methoxy-4-methylbenzaldehyde through a series of reactions, including a selective ortho-formylation and a Baeyer-Villiger oxidation []. This modified benzaldehyde then undergoes several transformations, including a nitrene cyclization to form a trisubstituted indole, ultimately leading to the target cyclopropapyrroloindolequinone [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

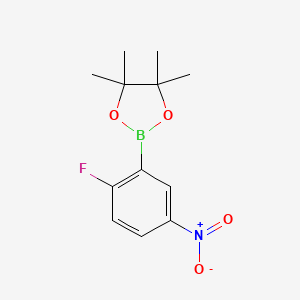
![4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine](/img/structure/B1309293.png)
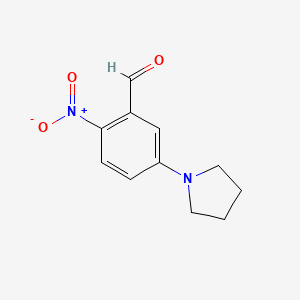
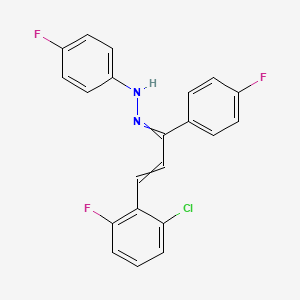
![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)
![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}isonicotinohydrazide](/img/structure/B1309309.png)
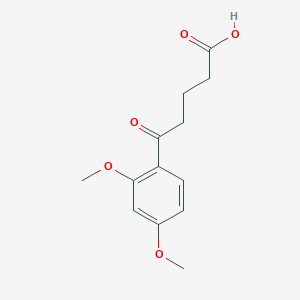
![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)
